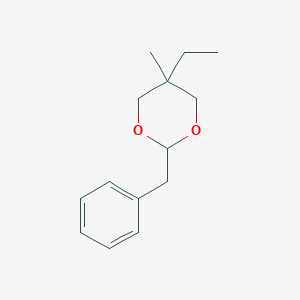
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 It is a member of the dioxane family, which are cyclic ethers with a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with acrolein and benzyl alcohol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-ethyl-5-methyl-1,3-dioxane involves its interaction with molecular targets through its dioxane ring. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The stability of the dioxane ring against nucleophiles and bases makes it an effective protecting group in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A simpler dioxane compound with similar stability and reactivity.
1,3-Dioxolane: Another cyclic ether with a five-membered ring containing two oxygen atoms.
2-Phenyl-1,3-dioxane: A compound with a phenyl group instead of a benzyl group, exhibiting similar chemical properties.
Uniqueness
2-Benzyl-5-ethyl-5-methyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the benzyl and ethyl groups enhances its stability and reactivity compared to other dioxane derivatives .
Propiedades
Número CAS |
7143-19-3 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-benzyl-5-ethyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-3-14(2)10-15-13(16-11-14)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 |
Clave InChI |
VITILXDYUVGRSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


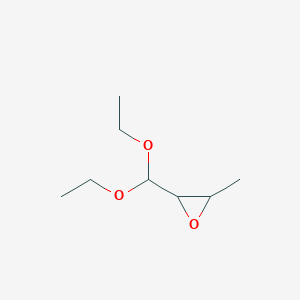
![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
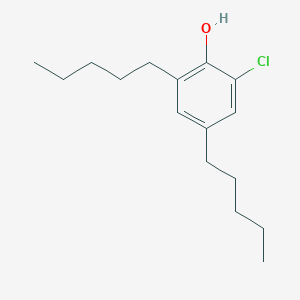
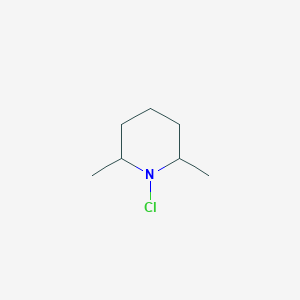
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
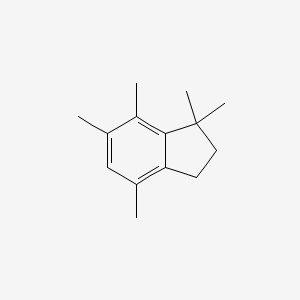
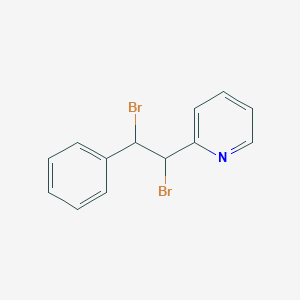
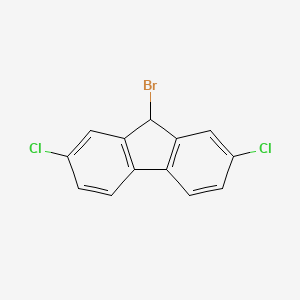

![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
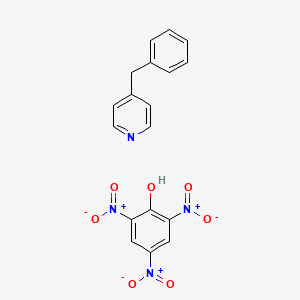
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

